molecular formula C21H18N4O3S2 B12012154 2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B12012154
M. Wt: 438.5 g/mol
InChI Key: KCOHMOMHJWABRB-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

    IUPAC Name: (Z)-N-(2-allylamino-4-oxo-3,4-dihydrothieno[3,2-d]thiazol-5-ylmethylene)-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

    Molecular Formula: C₂₀H₁₈N₆O₂S₃

    Structure: !Compound Structure

This compound combines elements from various chemical families: pyrimidines, thiazolidines, and thienothiazoles. Its intricate arrangement suggests potential biological activity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction: The compound can be synthesized via a condensation reaction between an aldehyde (2-furylmethyl aldehyde) and a thiosemicarbazide derivative.

    Thiazolidine Formation: The resulting intermediate undergoes cyclization to form the thiazolidine ring.

    Pyrimidine Ring Closure: The pyrimidine ring is formed by reacting the thiazolidine intermediate with an appropriate pyrimidine precursor.

Industrial Production::
  • Industrial-scale production typically involves multistep synthesis, purification, and isolation. Specific conditions and reagents vary depending on the manufacturer.

Chemical Reactions Analysis

    Oxidation: The compound contains a thiazolidine ring, which can be oxidized to form a thiazole ring.

    Reduction: Reduction of the pyrimidine moiety may yield related derivatives.

    Substitution: The allylamine group can undergo nucleophilic substitution reactions.

    Reagents: Common reagents include thionyl chloride, hydrazine, and various metal catalysts.

    Major Products: Diverse derivatives with altered functional groups.

Scientific Research Applications

    Medicinal Chemistry: Investigated as potential antiviral, antibacterial, or antitumor agents.

    Biological Studies: Used to probe enzyme inhibition, receptor binding, and cellular pathways.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

    Targets: Likely interacts with enzymes, receptors, or nucleic acids.

    Pathways: Further research needed to elucidate specific mechanisms.

Comparison with Similar Compounds

    Similar Compounds: Other thiazolidine-containing molecules, such as penicillins or cephalosporins.

    Uniqueness: The combination of thiazolidine, pyrimidine, and allylamine motifs sets it apart.

Properties

Molecular Formula

C21H18N4O3S2

Molecular Weight

438.5 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[7-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N4O3S2/c1-3-8-22-18-15(19(26)24-11-13(2)6-7-17(24)23-18)10-16-20(27)25(21(29)30-16)12-14-5-4-9-28-14/h3-7,9-11,22H,1,8,12H2,2H3/b16-10-

InChI Key

KCOHMOMHJWABRB-YBEGLDIGSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCC=C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCC=C)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.